Stereochemical Fidelity: (R)-Configured Building Block Enables Enantiopure Natural Product Synthesis
The (R)-enantiomer is specifically required to access (ent)-korupensamine D, an atropisomeric naphthyltetrahydroisoquinoline alkaloid with antimalarial activity . The (S)-enantiomer would produce the enantiomeric korupensamine D, which may exhibit significantly different or reduced potency. In a validated synthetic application, (R)-2-methyl-1-tosylaziridine derived from D-alanine was employed as the key chiral intermediate to prepare homochiral R-MDMA hydrochloride with an enantiopurity exceeding 99.5% ee, as determined by enantioselective HPLC with fluorescence detection [1]. The complete configurational integrity was preserved through the ring-opening and subsequent deprotection steps, demonstrating that the chiral aziridine reliably transfers its stereochemical information to the final target.
| Evidence Dimension | Enantiomeric purity of final pharmaceutical product obtained via ring-opening |
|---|---|
| Target Compound Data | R-MDMA hydrochloride >99.5% ee using (R)-2-methyl-1-tosylaziridine |
| Comparator Or Baseline | S-MDMA hydrochloride >99.5% ee using (S)-2-methyl-1-tosylaziridine; racemic aziridine would give racemic MDMA (~0% ee) |
| Quantified Difference | Racemic starting material → 0% ee product vs. >99.5% ee from enantiopure (R)-aziridine |
| Conditions | Six-step synthesis from D-alanine; key step: copper-catalyzed regioselective ring-opening with aryl Grignard reagent; enantiopurity measured by HPLC with fluorescence detection |
Why This Matters
Procurement of the correct enantiomer eliminates the need for chiral resolution, reduces waste by 50%, and ensures the desired biological stereoisomer is obtained directly.
- [1] Lewis KD, Pullella GA, Loh HC, Skelton BW, Flematti GR, Piggott MJ. Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. Australian Journal of Chemistry. 2023;76(5):299-310. doi:10.1071/CH23064 View Source
